molecular formula C4H9NO3 B157574 2-Methoxyethyl carbamate CAS No. 1616-88-2

2-Methoxyethyl carbamate

Cat. No. B157574
CAS RN: 1616-88-2
M. Wt: 119.12 g/mol
InChI Key: QAQJKDRAJZWQCM-UHFFFAOYSA-N
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Description

2-Methoxyethyl carbamate is a chemical compound that can be derived from 2-methoxyethanol, an industrial solvent known to induce developmental and testicular toxicity in laboratory animals. The metabolism of 2-methoxyethanol involves its oxidation to 2-methoxyacetic acid (2-MAA), which is a necessary step for the manifestation of these adverse effects. The urinary metabolites of 2-methoxyethanol have been characterized using 13C nuclear magnetic resonance spectroscopy, revealing pathways that include transformation via ethylene glycol, conjugation with glucuronide or sulfate, and oxidation to 2-MAA. Further metabolism of 2-MAA involves its conversion to glycine and glucuronide conjugates, as well as the incorporation of 2-methoxyacetyl CoA derivatives into intermediary metabolism .

Synthesis Analysis

The synthesis of related carbamate compounds often involves directed lithiation reactions. For instance, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate can be doubly lithiated on the nitrogen and ortho to the directing metalating group at -20 to 0 °C with three mole equivalents of n-BuLi in anhydrous THF. The resulting dilithium reagents can then react with various electrophiles to yield high yields of substituted products .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related carbamate compounds, such as 2-hydroxy-3-(2-methoxyphenoxy) propyl carbamate, have been analyzed using FT-Raman and FTIR spectroscopy. Density functional theory (DFT) and ab initio HF methods with a 6-31G(d,p) basis set have been employed to interpret the vibrational bands and perform normal coordinate force field calculations. The potential energy distribution (PED) has been used to make complete vibrational assignments, and the calculations have been applied to simulate spectra that show excellent agreement with observed spectra .

Chemical Reactions Analysis

The chemical reactions of carbamates can be complex, involving multiple steps and intermediates. For example, organotin(IV) derivatives based on 2-((2-methoxyphenyl)carbamoyl)benzoic acid have been synthesized and characterized by various spectroscopic methods. These compounds have shown potential in antibacterial, DNA interaction, anticancer, and antileishmanial applications. The synthesis involves reactions that yield products with specific geometries, such as trigonal bipyramidal geometry with slight distortion .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates can be elucidated through various analytical techniques. For instance, the conformational preferences of carbamate derivatives have been investigated using DNMR spectroscopy and theoretical calculations. The potential energy surface (PES) analysis for each conformer has shown the presence of two rotamers, and NBO analysis has provided insights into the factors influencing rotamer and conformer preferences .

Scientific Research Applications

Prodrugs for Amidines

2-Methoxyethyl carbamate derivatives have been synthesized and evaluated as prodrugs against Pneumocystis carinii pneumonia (PCP) in immunosuppressed rat models. These compounds show promise due to their ability to convert into active drugs in the body, potentially offering enhanced therapeutic effects while minimizing toxicity. Specifically, certain carbamate analogues demonstrated improved anti-PCP activity compared to their parent compounds, indicating the potential of 2-Methoxyethyl carbamate derivatives in prodrug design for infectious diseases (Rahmathullah et al., 1999).

Synergists for Insecticides

Research has identified methoxyethyl carbamate derivatives as effective synergists for carbamate insecticides, enhancing their potency against various pests. This application is critical for agricultural practices, where pest resistance to existing insecticides is a growing problem. The synergistic action of these compounds can lead to more efficient pest control, reducing the need for higher doses of toxic insecticides and thus minimizing environmental impact (Eldefrawi et al., 1960).

Drug Delivery Systems

2-Methoxyethyl carbamate has been explored as a component in novel drug delivery systems. For instance, TiO2 nanoparticles coated with polyethylene glycol and loaded with 2-Methoxyestradiol, a derivative of 2-Methoxyethyl carbamate, have been studied for their potential to improve the clinical application of antitumor drugs. Such delivery systems aim to enhance the bioavailability, targeting capability, and therapeutic efficacy of drugs, showcasing the utility of 2-Methoxyethyl carbamate in nanomedicine and targeted therapy (León et al., 2017).

Anticholinesterases

Compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, incorporating 2-Methoxyethyl carbamate, have been synthesized and evaluated for their anticholinesterase activity. These studies aim to develop new therapeutics for diseases like Alzheimer's, where cholinesterase inhibitors can play a crucial role in managing symptoms. The research into these derivatives highlights the potential for 2-Methoxyethyl carbamate to contribute to the development of novel treatments for neurological disorders (Luo et al., 2005).

Safety And Hazards

2-Methoxyethyl carbamate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity .

Future Directions

Carbamates, including 2-Methoxyethyl carbamate, have received much attention due to their application in drug design and discovery . They are increasingly used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .

properties

IUPAC Name

2-methoxyethyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO3/c1-7-2-3-8-4(5)6/h2-3H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQJKDRAJZWQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051766
Record name 2-Methoxyethyl carbamate
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methoxyethyl carbamate

CAS RN

1616-88-2
Record name Ethanol, 2-methoxy-, 1-carbamate
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Record name Methoxyethyl carbamate
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Record name 2-Methoxyethyl carbamate
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Record name Ethanol, 2-methoxy-, 1-carbamate
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Record name 2-Methoxyethyl carbamate
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Record name 2-methoxyethyl carbamate
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Record name METHOXYETHYL CARBAMATE
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Record name METHOXYETHYL CARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
NH Cook - 1972 - search.proquest.com
… Another carbamate, 2-methoxyethyl carbamate, has been … the action of 2-methoxyethyl carbamate on biological systems (… N, N-dimethylol-2methoxyethyl carbamate, were tested for their …
Number of citations: 3 search.proquest.com
J Riba Solé - 2021 - diposit.ub.edu
Currently, research on controlled selective release of drugs for the treatment of diseases such as cancer is a point of interest. In this sense, thermolabile ligands are a nice choice for …
Number of citations: 0 diposit.ub.edu
A Khanam, PK Mandal - New Journal of Chemistry, 2021 - pubs.rsc.org
… The protective group 2-methoxyethyl carbamate in 3v was deprotected under mild basic (K 2 CO 3 in MeOH) and reflux conditions, which furnished the deprotected N-glycoside 6 as a 1 …
Number of citations: 3 pubs.rsc.org
RA Lucas, RJ Kiesel, MJ Ceglowski - Journal of the American …, 1960 - ACS Publications
The study of the synthesis and biological activity of a large number of esters of methyl reserpate1 gave encouragement to a continued program seeking reserpine analogs of enhanced …
Number of citations: 8 pubs.acs.org
Y Xie, HW Chi, AY Guan, CL Liu, HJ Ma… - Journal of agricultural …, 2014 - ACS Publications
… , it is evident that introduction at substituent position Q of methyl carbamate (II6), ethyl carbamate (II7), isopropyl carbamate (II8), buty carbamate (II9) and 2-methoxyethyl carbamate (II10…
Number of citations: 38 pubs.acs.org
RN Salvatore, F Chu, AS Nagle, EA Kapxhiu, RM Cross… - Tetrahedron, 2002 - Elsevier
Novel solution and solid-phase methods for the synthesis of carbonates and carbamates were developed using cesium bases and TBAI via a three-component coupling. Cesium …
Number of citations: 112 www.sciencedirect.com
A Kamal, BA Kumar, P Suresh, A Juvekar… - Bioorganic & medicinal …, 2011 - Elsevier
A series of new 4β-carbamoyl epipodophyllotoxin analogues have been synthesized and evaluated for their anticancer activity against eleven cancer cell lines including Zr-75-1, MCF7, …
Number of citations: 39 www.sciencedirect.com
S Tommasi, C Zanato, BC Lewis, PC Nair… - Organic & …, 2015 - pubs.rsc.org
Dimethylarginine dimethylaminohydrolase (DDAH) is a key enzyme involved in the metabolism of asymmetric dimethylarginine (ADMA) and N-monomethyl arginine (NMMA), which are …
Number of citations: 14 pubs.rsc.org
MSP Mała - 2023 - repozytorium.amu.edu.pl
Among the major classes of carbohydrates, N-glycosides are of immense importance. In nature, they are widely distributed as glycoconjugates, including N-glycoproteins bearing the …
Number of citations: 2 repozytorium.amu.edu.pl
H Inoue, K Tokita, S Fukuzawa, K Tachibana - Bioorganic & Medicinal …, 2014 - Elsevier
The marine alkaloid norzoanthamine is a candidate drug for osteoporosis treatment. Due to its structural complexity, simplified analogues possessing similar biological activities are …
Number of citations: 11 www.sciencedirect.com

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